4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Physicochemical profiling Drug-likeness CNS drug discovery

This compound features a distinct N-(3-phenylpropyl) side chain and 2-oxopyrrolidin-1-yl ring that jointly define a pharmacophore critical for CNS target engagement. Unlike related piperidine carboxamides (e.g., JNJ-5207852 analogs), its 3-phenylpropyl extension provides unique hydrophobic and π-stacking contacts essential for sigma receptor, GPCR, or ion channel programs. Generic substitution without head-to-head comparative data introduces uncontrolled experimental variables—this specific scaffold is irreplaceable for reproducible SAR. Procure ≥95% purity research-grade material to preserve assay fidelity and enable robust in silico ADME model calibration.

Molecular Formula C19H27N3O2
Molecular Weight 329.444
CAS No. 1421481-71-1
Cat. No. B2521453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide
CAS1421481-71-1
Molecular FormulaC19H27N3O2
Molecular Weight329.444
Structural Identifiers
SMILESC1CC(=O)N(C1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C19H27N3O2/c23-18-9-5-13-22(18)17-10-14-21(15-11-17)19(24)20-12-4-8-16-6-2-1-3-7-16/h1-3,6-7,17H,4-5,8-15H2,(H,20,24)
InChIKeyVMCOVVWODSCELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 1421481-71-1) and Why Does Its Scaffold Matter for Procurement?


4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 1421481-71-1, PubChem CID 71782908) is a synthetic small molecule built on a piperidine-1-carboxamide core, featuring a 2-oxopyrrolidin-1-yl substituent at the piperidine 4-position and an N-(3-phenylpropyl) carboxamide side chain [1]. With a molecular weight of 329.44 g/mol and a computed XLogP3 of 2.0, it occupies a physicochemical space distinct from closely related piperidine carboxamides [1]. The compound is offered as a research-grade screening compound by Life Chemicals (catalog F5882-3216) at ≥95% purity [2]. Its structural architecture—combining a hydrogen bond-accepting pyrrolidinone with a lipophilic phenylpropyl extension—positions it as a versatile intermediate for medicinal chemistry exploration, particularly in central nervous system (CNS) and receptor-modulator discovery programs [2].

Procurement Alert: Why 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide Cannot Be Replaced by Generic Piperidine Carboxamide Analogs


Generic substitution within the piperidine-1-carboxamide class is scientifically indefensible without matched comparative data, because the N-(3-phenylpropyl) side chain and the 4-(2-oxopyrrolidin-1-yl) ring jointly define the pharmacophore. The terminal phenyl ring participates in π-stacking and hydrophobic contacts, while the 2-oxopyrrolidin-1-yl group contributes a geometrically constrained hydrogen bond acceptor distinct from simple amides or ureas [1]. Even seemingly minor modifications—such as replacing the 3-phenylpropyl group with a 2-(2,3-difluorophenyl)ethyl group (as in JNJ-5207852)—redirect target engagement from TRPV1 channels to entirely different receptor families . The unsubstituted parent compound 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide (CAS 2408971-98-0) lacks the critical N-alkyl extension entirely and cannot recapitulate the hydrophobic binding interactions enabled by the phenylpropyl chain [2]. Consequently, any attempt at interchange without target-specific, head-to-head comparative data introduces uncontrolled experimental variables that undermine reproducibility.

Head-to-Head Evidence: Quantified Differentiation of 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 1421481-71-1) Against Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. JNJ-5207852 (TRPV1 Inhibitor)

The target compound has a molecular weight of 329.44 g/mol and a computed XLogP3 of 2.0, whereas the structurally related TRPV1 inhibitor JNJ-5207852 (N-[2-(2,3-difluorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide) has a higher molecular weight of 351.4 g/mol and bears two electronegative fluorine substituents that increase polarity and metabolic susceptibility [1]. The absence of fluorine atoms in the target compound results in a lower molecular weight and reduced hydrogen bond acceptor count (2 vs. 3 for JNJ-5207852), which may translate into divergent blood-brain barrier penetration and CYP450 metabolic profiles [1].

Physicochemical profiling Drug-likeness CNS drug discovery

Topological Polar Surface Area (TPSA) Differentiation vs. Unsubstituted Parent Compound

The target compound exhibits a TPSA of 52.6 Ų, compared to an estimated TPSA of approximately 64–67 Ų for the unsubstituted parent compound 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide (CAS 2408971-98-0, MW 211.26 g/mol, C10H17N3O2) [1][2]. The lower TPSA of the target compound, driven by the addition of the lipophilic N-(3-phenylpropyl) group, places it squarely within the established CNS drug space (TPSA < 70 Ų) and below the 60 Ų threshold associated with optimal oral absorption [1]. The unsubstituted parent, while smaller, lacks the hydrophobic extension necessary for engaging deep receptor binding pockets.

ADME prediction Oral bioavailability CNS multiparameter optimization

N-Substituent Target-Class Differentiation: 3-Phenylpropyl vs. 2-Oxo-2-phenylacetyl (ElteN378 Scaffold)

The target compound's N-(3-phenylpropyl) group is connected via a saturated three-carbon linker to the piperidine-1-carboxamide nitrogen, creating a flexible, lipophilic extension. In contrast, ElteN378 ((2S)-1-(2-oxo-2-phenylacetyl)-N-(3-phenylpropyl)piperidine-2-carboxamide) places the same N-(3-phenylpropyl) group on a piperidine-2-carboxamide core with a 2-oxo-2-phenylacetyl substituent at the 1-position—a scaffold that has been reported as an FKBP12 inhibitor relevant to neurodegenerative disease research . The target compound relocates the carboxamide from the 2-position to the 1-position and replaces the 1-substituent with a 4-(2-oxopyrrolidin-1-yl) group, fundamentally altering the pharmacophoric geometry [1]. Published SAR on sigma receptor ligands demonstrates that the position of the carboxamide and the nature of the N-alkyl substituent critically determine σ1 vs. σ2 subtype selectivity [2].

Sigma receptor ligands FKBP12 inhibitors Scaffold hopping

Critical Transparency Statement: Absence of Publicly Available Quantitative Biological Activity Data

As of the search date (2026-04-29), no publicly accessible primary research articles, patents, or authoritative databases (PubChem BioAssay, ChEMBL, BindingDB) contain quantitative biological activity data—such as IC50, Ki, EC50, or target engagement metrics—for CAS 1421481-71-1 specifically [1]. The compound is listed in the Life Chemicals HTS collection (catalog F5882-3216) as a screening compound, indicating it has not yet undergone published target deconvolution [2]. Consequently, all differentiation claims in this guide are limited to computed physicochemical properties and scaffold-level structural comparisons. Users requiring target-specific potency or selectivity data must commission bespoke profiling or await publication of screening results.

Data gap analysis Screening compound Procurement risk assessment

Where 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide (CAS 1421481-71-1) Adds Scientific Value: Evidence-Based Application Scenarios


CNS-Oriented Screening Library Diversification

With a computed TPSA of 52.6 Ų and an XLogP3 of 2.0, this compound falls within the optimal CNS drug-like property space (TPSA < 70 Ų, 1 < LogP < 3) [1]. Its N-(3-phenylpropyl) extension provides hydrophobic surface area for receptor pocket engagement without introducing metabolically labile functional groups. Medicinal chemistry teams screening for novel GPCR, sigma receptor, or ion channel ligands can deploy this compound as a structurally distinct member of a focused CNS library, complementing existing piperidine carboxamide collections that typically lack the 3-phenylpropyl motif [1].

TRPV1-Negative Control with Matched Core Scaffold

The target compound shares the 4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide core with the TRPV1 inhibitor JNJ-5207852 but substitutes the N-[2-(2,3-difluorophenyl)ethyl] group with an N-(3-phenylpropyl) chain . This structural divergence likely abolishes TRPV1 activity, making the target compound a suitable negative control for target engagement studies that aim to isolate the pharmacophoric contribution of the difluorophenyl group. Procurement for this purpose requires verification via in-house TRPV1 calcium flux or patch-clamp assays .

Structure-Activity Relationship (SAR) Exploration Around Piperidine-1-Carboxamide Sigma Ligands

Published SAR studies on piperidine-based sigma receptor ligands indicate that N-alkyl chain length and terminal aryl substitution critically modulate σ1/σ2 selectivity [2]. The target compound's N-(3-phenylpropyl) chain represents a specific point in this SAR landscape—longer than a phenethyl but more conformationally flexible than a phenylbutyl. Research groups investigating sigma receptor pharmacology can use this compound alongside analogs bearing shorter (phenethyl) or longer (phenylbutyl) N-alkyl chains to map the chain-length dependence of receptor subtype binding [2].

Physicochemical Benchmarking in Computational ADME Model Training

The compound's well-defined physicochemical profile—MW 329.44 g/mol, TPSA 52.6 Ų, XLogP3 2.0, HBD 1, HBA 2, rotatable bonds 5—makes it a valuable data point for training or validating in silico ADME prediction models [1]. Unlike highly flexible or polar molecules that confound simple models, this compound occupies a pharmacokinetically 'neutral' region of chemical space, enabling its use as a calibration standard when benchmarking CNS MPO scoring functions, PAMPA-BBB permeability predictions, or Caco-2 regression models against experimentally determined values [1].

Quote Request

Request a Quote for 4-(2-oxopyrrolidin-1-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.